![molecular formula C21H27NO4S2 B2792610 2-(4-(isopropylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1211840-93-5](/img/structure/B2792610.png)
2-(4-(isopropylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
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Description
2-(4-(isopropylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H27NO4S2 and its molecular weight is 421.57. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has been investigated as a selective COX-2 inhibitor. COX-2 is an enzyme involved in inflammation and pain. In vitro studies revealed that several derivatives of this compound exhibit potent COX-2 inhibitory activity, with compound 11b being particularly effective (IC50 = 0.10 μM) and selective (selectivity index, SI = 134) .
- Beyond COX-2 inhibition, the synthesized derivatives were evaluated for their anti-inflammatory effects. The tested compounds showed promising activity, which could be beneficial in treating inflammatory diseases .
- Compound 11b was found to be the safest in terms of ulcerogenic liability (Ulcer Index, UI = 0.83). This suggests that it may have fewer adverse effects related to gastrointestinal ulcers .
- Although not directly mentioned for this specific compound, related indole derivatives have been assessed for antimicrobial properties. You might explore this avenue further .
- While not directly related to this compound, other indole derivatives have been screened for anti-HIV activity against HIV-1 and HIV-2 strains. Investigating similar properties for this compound could be interesting .
- The physicochemical properties, ADME (absorption, distribution, metabolism, and excretion), and drug-likeness profiles of these compounds were also studied in silico. Such predictions help assess their potential as drug candidates .
Cyclooxygenase-2 (COX-2) Inhibition
Anti-Inflammatory Properties
Ulcerogenic Liability Assessment
Antimicrobial Activity
Anti-HIV Potential
In Silico ADME Prediction
properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S2/c1-16(2)28(24,25)18-7-5-17(6-8-18)14-20(23)22-15-21(9-11-26-12-10-21)19-4-3-13-27-19/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKMPLRLODOLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylsulfonyl)phenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide |
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